6-Chloro-8-methylquinoline-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H7Cl2NO2S |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
6-chloro-8-methylquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-6-5-8(11)10(16(12,14)15)7-3-2-4-13-9(6)7/h2-5H,1H3 |
InChI Key |
FFFZFRFRFOFSCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-chloro-8-methylquinoline-5-sulfonyl chloride typically involves:
- Preparation of the substituted quinoline core (6-chloro-8-methylquinoline)
- Introduction of the sulfonyl group at the 5-position via sulfonation
- Conversion of the sulfonic acid intermediate to the sulfonyl chloride
Each step requires precise control of reaction conditions, reagents, and catalysts to achieve high purity and yield.
Preparation of 6-Chloro-8-methylquinoline Core
The starting material 6-chloro-8-methylquinoline can be synthesized by cyclization methods involving substituted anilines and carbonyl compounds:
- A reported method involves the cyclization of 4-chloro-2-methylaniline with glycerol under acidic conditions (sulfuric acid in nitrobenzene) at 25–140 °C for 6 hours, yielding 6-chloro-8-methylquinoline with approximately 80% yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 4-chloro-2-methylaniline, glycerol | Quinoline ring formation |
| Catalyst/Acid | Sulfuric acid in nitrobenzene | Cyclization |
| Temperature | 25–140 °C | High yield of quinoline core |
| Time | 6 hours |
This quinoline core serves as the substrate for subsequent sulfonation.
Sulfonation to Introduce Sulfonic Acid Group at Position 5
Sulfonation of quinoline derivatives is commonly achieved using chlorosulfonic acid or sulfur trioxide reagents. For regioselective sulfonation at position 5, conditions must be optimized:
Literature on related quinoline sulfonyl chlorides (e.g., quinoline-8-sulfonyl chloride) reports the use of chlorosulfonic acid at controlled temperatures (0–70 °C) to achieve high purity sulfonic acid intermediates.
The sulfonation reaction is typically carried out in anhydrous conditions to avoid hydrolysis and side reactions.
Conversion of Sulfonic Acid to Sulfonyl Chloride
The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents. Common reagents include:
- Thionyl chloride (SOCl2)
- Phosphorus oxychloride (POCl3)
- Bis(trichloromethyl) carbonate (triphosgene)
Recent advances favor the use of bis(trichloromethyl) carbonate due to lower generation of corrosive gases and environmental benefits.
Example method for sulfonyl chloride formation:
| Parameter | Details |
|---|---|
| Chlorinating agent | Bis(trichloromethyl) carbonate (0.35–2.0 mol) |
| Organic base | Triethylamine, pyridine, or mixtures (0.1–3.0 mol) |
| Solvent | Toluene or anhydrous organic solvent |
| Temperature | 0–100 °C |
| Reaction time | 1–10 hours |
| Yield | Up to 73% (for related 3-methylquinoline derivative) |
| Purity | >99% by liquid chromatography |
The reaction mechanism involves acyl chlorination under organic base catalysis, preventing isomer formation and minimizing corrosive byproducts.
Detailed Preparation Method from Recent Patent (Analogous to 6-Chloro-8-methylquinoline Derivatives)
A recent patent for preparing 3-methylquinoline-8-sulfonyl chloride outlines a two-step process which can be adapted for 6-chloro-8-methylquinoline-5-sulfonyl chloride:
-
Starting from 2-aminobenzenesulfonic acid, catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent (choline chloride and ZnCl2 in 1:2 molar ratio) yields the quinoline sulfonic acid intermediate.
Catalysts such as AlCl3, SnCl2, and FeCl3 facilitate the reaction.
-
The sulfonic acid intermediate is reacted with bis(trichloromethyl) carbonate in the presence of an organic base (triethylamine or similar) at 0–100 °C for 1–10 hours.
The product is isolated by extraction and recrystallization to yield high-purity sulfonyl chloride.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 2-aminobenzenesulfonic acid, propionaldehyde, paraformaldehyde, choline chloride/ZnCl2 solvent | Catalyzed by AlCl3, SnCl2, FeCl3 |
| Acyl Chlorination | Bis(trichloromethyl) carbonate, organic base (triethylamine), toluene solvent | Reaction at 0–100 °C, 1–10 h |
| Yield & Purity | ~73% yield, >99% purity by liquid chromatography | Suitable for scale-up, environmentally friendly |
This method avoids the use of chlorosulfonic acid and thionyl chloride, reducing corrosive gas emissions and improving safety for large-scale production.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The use of eutectic solvents (choline chloride and ZnCl2) and bis(trichloromethyl) carbonate offers a safer and more environmentally friendly alternative to traditional sulfonation and chlorination methods, reducing toxic gas emissions and improving scalability.
Catalysts such as AlCl3, SnCl2, and FeCl3 improve cyclization efficiency and regioselectivity.
Organic bases like triethylamine and pyridine are critical to neutralize HCl generated and promote acyl chlorination.
Reaction temperature and time must be optimized to balance yield and purity while minimizing side reactions.
The sulfonyl chloride product is typically purified by recrystallization from organic solvents such as toluene.
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) is highly reactive, undergoing nucleophilic substitution with amines, hydrazines, and other nucleophiles.
a. Reaction with Amines
The compound reacts with primary and secondary amines (e.g., propargylamine, aniline derivatives) to form sulfonamides. For example:
This reaction proceeds via an SN2 mechanism , facilitated by the electron-withdrawing sulfonyl group .
b. Hydrazination
In the presence of hydrazine (NH₂NH₂), the sulfonyl chloride undergoes substitution to form hydrazino derivatives. These intermediates are further modified (e.g., via nitrous acid treatment) to yield azo or tetrazolo compounds .
c. Role of Substituents
The chlorine atom at position 6 enhances the reactivity of the sulfonyl chloride group by increasing electron deficiency at the sulfonamide site. This is critical for achieving high yields in substitution reactions .
Analytical Characterization
The compound is characterized using:
-
NMR spectroscopy to confirm aromatic substitution patterns and sulfonamide group formation.
-
Mass spectrometry to verify molecular weight (C₁₀H₈ClNO₂S, MW = 241.69 g/mol) .
Mechanistic Insights
a. SN2 Substitution
The reaction of 6-Chloro-8-methylquinoline-5-sulfonyl chloride with nucleophiles involves a backside attack on the sulfur atom, leading to inversion of configuration. This mechanism is consistent with other sulfonyl chloride reactions .
b. Cooperativity in Coupling Reactions
In oxidative coupling reactions, copper acetate ([Cu(OAc)₂]) acts as both an oxidant and a base, facilitating the activation of C–H bonds in the quinoline ring .
Scientific Research Applications
Anticancer Research
One of the prominent applications of 6-Chloro-8-methylquinoline-5-sulfonyl chloride is in the development of anticancer agents. Research has demonstrated that derivatives of quinoline compounds exhibit potent activity against various cancer cell lines. For instance, a study focused on sulfonamide derivatives derived from 8-hydroxyquinoline showed promising results against human melanoma and breast adenocarcinoma cells, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .
Case Study: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3c | C-32 | 5.2 |
| 3c | MDA-MB-231 | 4.8 |
| 3c | A549 | 6.0 |
This table summarizes the inhibitory concentration (IC50) values for selected derivatives, indicating their effectiveness in inhibiting cancer cell growth.
Antimicrobial Applications
The compound also exhibits significant antimicrobial properties. Studies have shown that quinoline derivatives can act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide moiety enhances the antimicrobial activity by interfering with bacterial folic acid synthesis .
Case Study: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Enterococcus faecalis | 1.0 µg/mL |
| MRSA | 0.25 µg/mL |
This table presents the minimum inhibitory concentration (MIC) values for different bacterial strains, demonstrating the compound's potential as an antimicrobial agent.
Neurotoxin Inhibition
Another innovative application of 6-Chloro-8-methylquinoline-5-sulfonyl chloride is in neurotoxin inhibition. Quinolinol derivatives have been explored as potential inhibitors against botulinum neurotoxin A, a potent toxin that causes paralysis. These compounds act as chelators, disrupting the toxin's metalloprotease activity, thereby providing a therapeutic avenue for counteracting botulism .
Case Study: Neurotoxin Inhibition
| Compound | Half-Paralysis Time (HPT) in Mice (minutes) |
|---|---|
| 9 | 35 |
| 12 | 30 |
| Control | 20 |
This table compares the half-paralysis time of mice treated with various compounds, illustrating the effectiveness of selected quinolinol derivatives in prolonging muscle function post-intoxication.
Synthesis and Industrial Applications
The synthesis of 6-Chloro-8-methylquinoline-5-sulfonyl chloride involves several steps that are conducive to industrial production. Techniques such as chlorosulfonation and subsequent purification processes yield high-purity products suitable for pharmaceutical use . The compound's versatility allows it to serve as a building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-8-methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoline ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on substituent effects, molecular properties, and reactivity of structurally related quinoline sulfonyl chlorides. Key analogs include 8-hydroxyquinoline-5-sulfonyl chloride, quinoline-6-sulfonyl chloride, and 5-fluoro-8-quinolinesulfonyl chloride.
Structural and Molecular Properties
Biological Activity
6-Chloro-8-methylquinoline-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The molecular formula of 6-Chloro-8-methylquinoline-5-sulfonyl chloride is , with a molecular weight of approximately 239.69 g/mol. The compound features a quinoline core, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of 6-Chloro-8-methylquinoline-5-sulfonyl chloride typically involves the chlorosulfonation of the corresponding quinoline derivative. This reaction can be performed using chlorosulfonic acid or sulfur trioxide in a suitable solvent, leading to the formation of the sulfonyl chloride group, which is crucial for its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of quinoline derivatives, including 6-Chloro-8-methylquinoline-5-sulfonyl chloride. For instance:
- Antibacterial Activity : The compound has shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Enterococcus faecalis. In one study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from to mg/mL against resistant strains .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 6-Cl-8-Me-QSC | S. aureus | |
| 6-Cl-8-Me-QSC | E. faecalis |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that quinoline derivatives can inhibit cancer cell proliferation:
- Cytotoxicity : In vitro studies demonstrated that certain derivatives of quinoline had IC50 values ranging from to µM against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 3.50 |
| A549 | 2.45 |
| C-32 (melanoma) | 4.12 |
Enzyme Inhibition
The sulfonyl chloride group in the compound allows it to act as an effective inhibitor for certain enzymes:
- Botulinum Neurotoxin A (BoNT/A) : Studies have shown that quinolinol derivatives can inhibit BoNT/A by chelating zinc ions in its active site, thus preventing its toxic effects . The lead compounds demonstrated significant activity in extending the half-paralysis time in mouse models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:
- Substituent Effects : The presence of electron-withdrawing groups on the quinoline ring enhances antimicrobial and anticancer activities.
- Hydrophobicity : Increased lipophilicity correlates with improved antiviral activity against certain viruses, indicating that structural modifications can significantly impact efficacy .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of quinoline derivatives against multidrug-resistant S. aureus. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
- Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects of various sulfonamide derivatives derived from quinolines against human cancer cell lines. The results suggested that modifications at specific positions on the quinoline ring could lead to compounds with selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
